molecular formula C8H14N2O B2747713 [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol CAS No. 1515454-26-8

[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2747713
CAS No.: 1515454-26-8
M. Wt: 154.213
InChI Key: AGEWKQMMGKAIPC-UHFFFAOYSA-N
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Description

[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at position 1, an isopropyl group at position 5, and a hydroxymethyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by oxidation to form the pyrazole ring. The hydroxymethyl group can be introduced via a formylation reaction using formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: (1-Methyl-5-propan-2-ylpyrazol-4-yl)carboxylic acid.

    Reduction: (1-Methyl-5-propan-2-ylpyrazol-4-yl)methane.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    (1-Methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the isopropyl group.

    (1-Methyl-5-phenylpyrazol-4-yl)methanol: Similar structure but has a phenyl group instead of an isopropyl group.

Uniqueness: [1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol is unique due to the presence of both a methyl and an isopropyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

(1-methyl-5-propan-2-ylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4,6,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWKQMMGKAIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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